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## Technical Support Center: EZM2302 In Vivo Toxicity Assessment

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Compound of Interest		
Compound Name:	EZM 2302	
Cat. No.:	B15588367	Get Quote

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the in vivo toxicity of EZM2302, a potent and selective CARM1 inhibitor, particularly at high concentrations.

## **Frequently Asked Questions (FAQs)**

Q1: What is the mechanism of action of EZM2302?

A1: EZM2302 is a potent and orally active inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), with an IC50 of 6 nM.[1][2] CARM1 is an enzyme that methylates various proteins, including histones and non-histone substrates, and is implicated in cellular processes like transcriptional co-activation and RNA processing.[1][3][4] By inhibiting CARM1, EZM2302 can suppress the proliferation of cancer cells and exhibit anti-tumor activity. [1][2][4]

Q2: What is the reported in vivo tolerability of EZM2302 at high concentrations?

A2: In preclinical studies using CB-17 SCID mice, oral administration of EZM2302 at doses up to 300 mg/kg twice daily (BID) for 21 days was reported to be well-tolerated with minimal body weight loss.[3][5] While some body weight loss was noted at the 300 mg/kg dose group, doses of 150 mg/kg and below were associated with minimal body weight loss and no other clinical observations.[5]



Q3: Are there any publicly available, detailed toxicology reports for high-dose EZM2302 administration?

A3: Based on the available scientific literature, detailed, stand-alone toxicology reports for high-dose EZM2302 administration, including comprehensive histopathology, clinical chemistry, or hematology, are not publicly available. The current information on in vivo tolerability is primarily derived from preclinical efficacy studies.

Q4: What are the expected pharmacodynamic effects of EZM2302 at effective doses?

A4: Oral dosing of EZM2302 has been shown to cause a dose-dependent inhibition of CARM1 in vivo.[1] This can be observed through the reduced methylation of CARM1 substrates such as PABP1 and SmB in peripheral tissues like the liver and in tumor tissue.[3][4]

Q5: What pharmacokinetic properties of EZM2302 are relevant for in vivo studies?

A5: EZM2302 is orally bioavailable and demonstrates dose-dependent exposure in preclinical models.[4][6] It has moderate plasma protein binding and a plasma clearance that supports in vivo studies.[3][6]

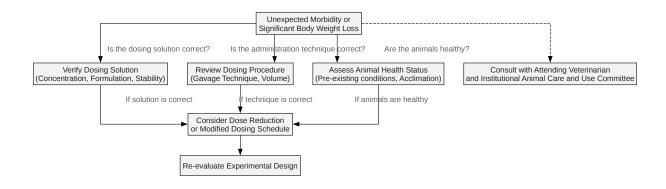
## **Troubleshooting Guides**

# Issue 1: Unexpected Animal Morbidity or Significant Body Weight Loss

If you observe unexpected morbidity or a significant loss of body weight (>15-20%) in your in vivo studies with EZM2302, consider the following troubleshooting steps.

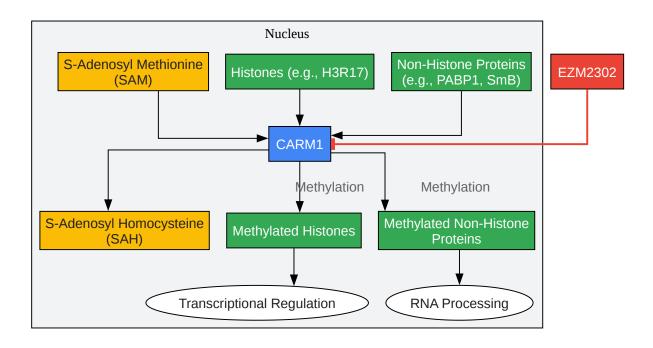
Troubleshooting Decision Tree for Unexpected In Vivo Toxicity











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### References

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- 6. EZM2302 (EZM-2302; GSK-3359088; GSK3359088) | arginine methyltransferase CARM1 inhibitor | CAS 1628830-21-6 | Buy EZM 2302 from Supplier InvivoChem [invivochem.com]
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